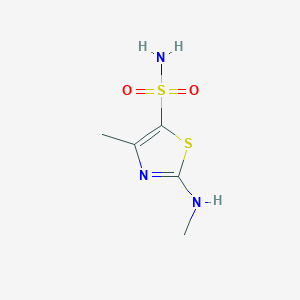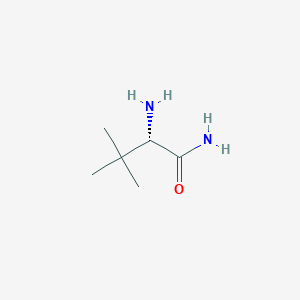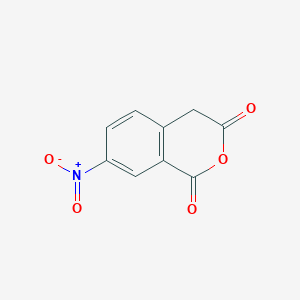
7-Nitroisochroman-1,3-dione
Vue d'ensemble
Description
7-Nitroisochroman-1,3-dione is a chemical compound with the molecular formula C9H5NO5 . It is also known by other names such as 1H-2-Benzopyran-1,3 (4H)-dione, 7-nitro- 7-nitro-4H-isochromene-1,3-dione, and 7-Nitroisochromane-1,3-dione .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, which are structurally similar to 7-Nitroisochroman-1,3-dione, has been achieved through the condensation of phthalic anhydride with selected amino-containing compounds . The synthesized compounds were characterized by thin-layer chromatography (TLC), infrared spectroscopy, 1H and 13C NMR spectroscopy, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of 7-Nitroisochroman-1,3-dione includes a nitro group (-NO2) attached to the 7th position of the isochroman ring . The compound has a molecular weight of 207.14 g/mol . The InChI string and Canonical SMILES for the compound are also available .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Nitroisochroman-1,3-dione include a molecular weight of 207.14 g/mol, a topological polar surface area of 89.2 Ų, and a complexity of 321 . The compound has no hydrogen bond donors, five hydrogen bond acceptors, and no rotatable bonds .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- Mutsenietse and Rotberg (1977) described the synthesis of 3-substituted isocoumarins, including the transformation of 4-acetyl-7-nitroisochroman-1,3-dione into 3-methyl-7-nitroisocoumarin, showing its use in the preparation of complex organic structures (Mutsenietse & Rotberg, 1977).
Building Blocks for Extended Porphyrin Arrays
- Crossley et al. (2008) investigated the nitration of metal(II) porphyrin-2,3-diones with nitrogen dioxide, leading to various nitro-porphyrin isomers. This research demonstrates the potential of nitro derivatives in constructing elaborate molecular systems (Crossley et al., 2008).
HIV-1 Integrase Inhibitors
- A study by Suchaud et al. (2014) explored the biological activities of 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs). They discovered that introducing a nitro group at position 7 significantly improves antiviral activity, highlighting the medicinal potential of nitro-substituted compounds (Suchaud et al., 2014).
Antibacterial and Antifungal Agents
- Sankhe and Chindarkar (2021) synthesized new nitroisoindoline-1,3-diones analogues, evaluating them as potential antibacterial and antifungal agents. This research underscores the relevance of nitro derivatives in developing new pharmaceuticals (Sankhe & Chindarkar, 2021).
Chemosensors
- Subhasri and Anbuselvan (2014) synthesized chromophores as chemosensors with capabilities to detect biologically and environmentally significant ions, demonstrating the application of nitro derivatives in sensing technologies (Subhasri & Anbuselvan, 2014).
Catalysis and Green Chemistry
- Khazaei et al. (2016) utilized a novel nano ionic liquid in the synthesis of Biginelli-type compounds, highlighting the role of nitro derivatives in promoting environmentally friendly synthesis methods (Khazaei et al., 2016).
Asymmetric Organic Synthesis
- Duan, Cheng, and Li (2015) developed an asymmetric domino reaction involving 2-arylideneindane-1,3-dione and nitro aldehyde for the construction of enantioenriched spiro-1,3-indandione frameworks, showing the utility of nitro derivatives in stereoselective synthesis (Duan, Cheng, & Li, 2015).
Orientations Futures
Propriétés
IUPAC Name |
7-nitro-4H-isochromene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-8-3-5-1-2-6(10(13)14)4-7(5)9(12)15-8/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGASVHXIJWUJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474094 | |
| Record name | 7-nitroisochroman-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroisochroman-1,3-dione | |
CAS RN |
36795-25-2 | |
| Record name | 7-nitroisochroman-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

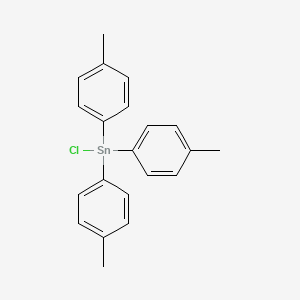
![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)
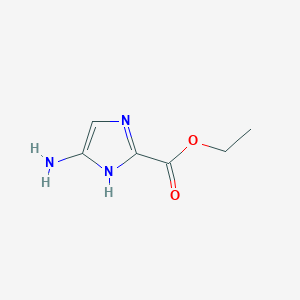
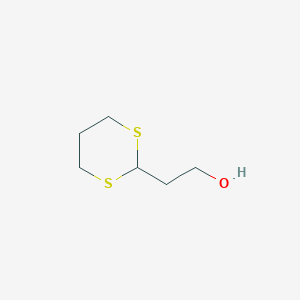
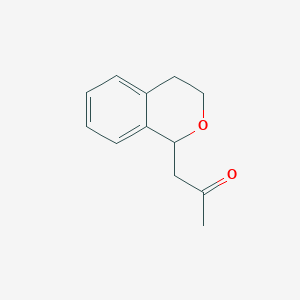
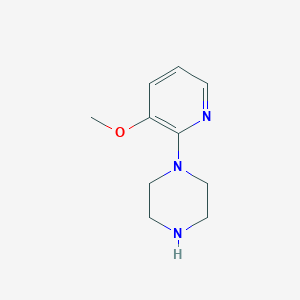
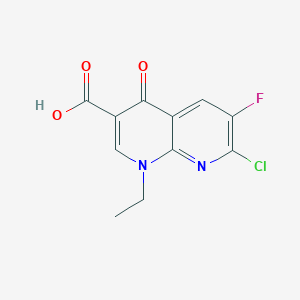
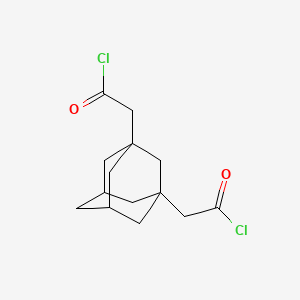
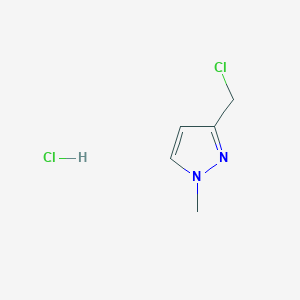
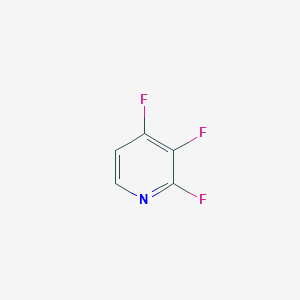
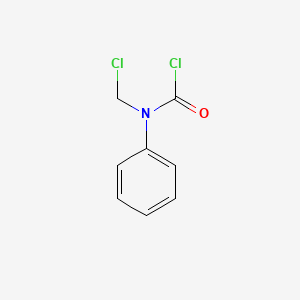
![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)
